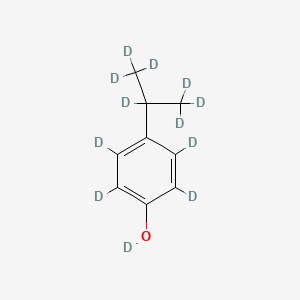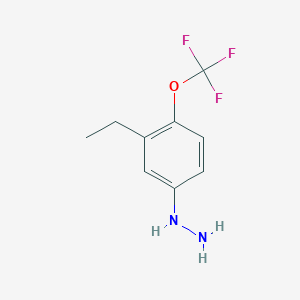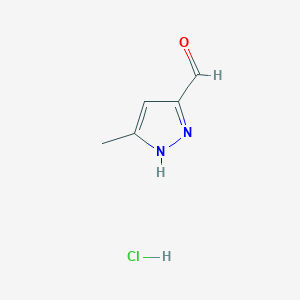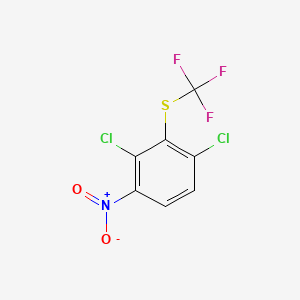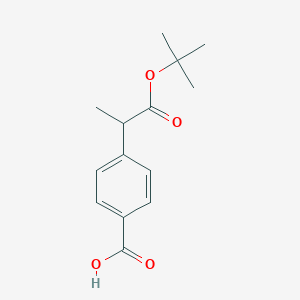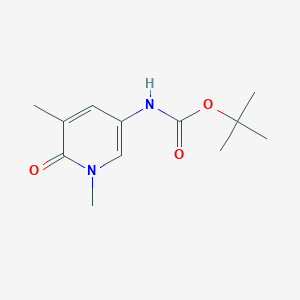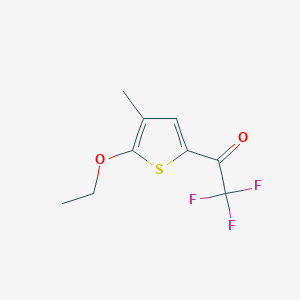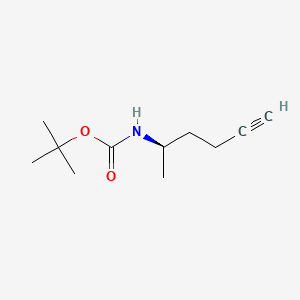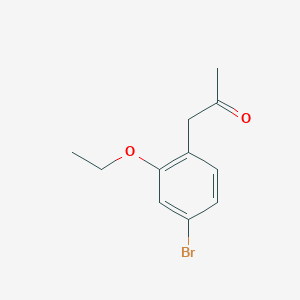![molecular formula C21H15BrN4OS B14037297 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile is a complex organic compound that features a unique combination of aromatic rings, a thieno[2,3-D]pyrimidine core, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Etherification: The brominated phenol is then reacted with 2-chlorothieno[2,3-D]pyrimidine under basic conditions to form the corresponding ether.
Amination: The ether is then subjected to nucleophilic substitution with 4-aminobenzonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-D]pyrimidine core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thieno[2,3-D]pyrimidine core is particularly interesting for targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[3,2-D]pyrimidin-2-YL)amino)benzonitrile
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-B]pyrimidin-2-YL)amino)benzonitrile
Uniqueness
The uniqueness of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile lies in its specific arrangement of functional groups and aromatic rings. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H15BrN4OS |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
4-[[4-(4-bromo-2,6-dimethylphenoxy)thieno[2,3-d]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H15BrN4OS/c1-12-9-15(22)10-13(2)18(12)27-19-17-7-8-28-20(17)26-21(25-19)24-16-5-3-14(11-23)4-6-16/h3-10H,1-2H3,(H,24,25,26) |
Clave InChI |
RPCKHKASSMVJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=C3C=CSC3=NC(=N2)NC4=CC=C(C=C4)C#N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


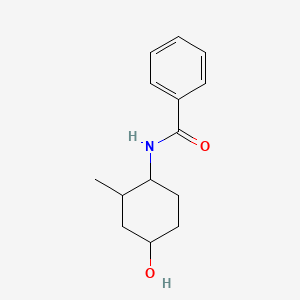

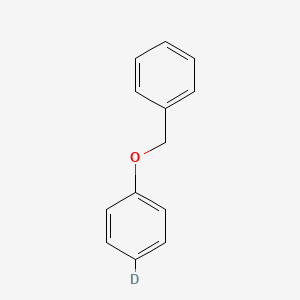
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
